molecular formula C10H11BrN4O2 B1528244 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803609-58-6

5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

Cat. No.: B1528244
CAS No.: 1803609-58-6
M. Wt: 299.12 g/mol
InChI Key: ZHGTUSGZNILVSF-UHFFFAOYSA-N
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Description

5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one (CAS: 1803609-58-6) is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a bromine atom at position 5, a methyl group at position 2, and a (5-ethyl-1,2,4-oxadiazol-3-yl)methyl moiety at position 1 . Its molecular formula is C₁₁H₁₂BrN₅O₂, with a molecular weight of 342.16 g/mol. The compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, indicating its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGTUSGZNILVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2C=C(C(=O)N=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H11BrN4O2C_{10}H_{11}BrN_{4}O_{2} with a molecular weight of 299.12 g/mol. Its IUPAC name is 5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one. The structure can be represented as follows:

InChI InChI 1S C10H11BrN4O2 c1 3 8 13 9 17 14 8 5 15 4 7 11 10 16 12 6 15 2 h4H 3 5H2 1 2H3\text{InChI InChI 1S C10H11BrN4O2 c1 3 8 13 9 17 14 8 5 15 4 7 11 10 16 12 6 15 2 h4H 3 5H2 1 2H3}

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and dihydropyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that derivatives containing oxadiazole structures possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. A study highlighted that oxadiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves the inhibition of Eg5 motor protein, which is crucial for mitosis .

CompoundCell LineIC50 (µM)Mechanism
5-Bromo DerivativeMCF-712.5Eg5 inhibition
5-Bromo DerivativeMDA-MB-23115.0Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating neurodegenerative diseases and managing urea-related disorders .

Case Studies

  • Antiviral Activity : A series of studies have shown that compounds similar to 5-bromo derivatives exhibit antiviral effects against herpes simplex virus type 1 (HSV-1), with IC50 values ranging from 0.1 to 1 µg/mL .
  • In Vivo Studies : In vivo assays using the chorioallantoic membrane (CAM) model demonstrated that these compounds could inhibit angiogenesis at low concentrations, suggesting potential applications in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. The results indicate a strong interaction with proteins involved in cancer progression and microbial resistance pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers of the Oxadiazole Substituent

A key structural analogue is 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one (CAS: 1803611-05-3), where the ethyl group on the oxadiazole ring is at position 3 instead of 5. For instance, the 5-ethyl substitution may enhance steric accessibility compared to the 3-ethyl variant, influencing interactions with biological targets .

Core Structure Variations

Pyrazole Derivatives

Compounds such as 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 10) share a brominated aromatic system but feature a pyrazole core instead of dihydropyrimidinone. Pyrazole derivatives are often explored for antimicrobial and anti-inflammatory activities, suggesting that the dihydropyrimidinone core in the target compound may confer distinct pharmacokinetic properties .

Pyrimidinedione Derivatives

5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (bromacil, CAS: 314-40-9) is a herbicide with a pyrimidinedione core.

Oxadiazole-Containing Pharmaceuticals

Azilsartan Medoxomil (CAS: 863031-21-4) incorporates a 1,2,4-oxadiazole ring and is used to treat hypertension. Its structure includes a biphenyl group linked to the oxadiazole, highlighting how the oxadiazole’s electronic properties (e.g., hydrogen-bond acceptor capacity) can enhance drug-receptor interactions. The ethyl group in the target compound’s oxadiazole may similarly improve metabolic stability compared to unsubstituted oxadiazoles .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Application
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one Dihydropyrimidinone 5-Br, 2-CH₃, 1-(5-ethyl-oxadiazolylmethyl) 342.16 Medicinal chemistry
5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one Dihydropyrimidinone 5-Br, 2-CH₃, 1-(3-ethyl-oxadiazolylmethyl) 342.16 Research chemical
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-Br-C₆H₄, Ph 346.22 Antimicrobial
Bromacil Pyrimidinedione 5-Br, 6-CH₃, 3-(1-methylpropyl) 261.12 Herbicide
Azilsartan Medoxomil Benzimidazole-oxadiazole Biphenyl-oxadiazole, methoxycarbonyl 568.50 Antihypertensive

Research Findings and Implications

  • Electronic Effects : The oxadiazole ring in the target compound acts as a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity. This feature is shared with Azilsartan Medoxomil, where the oxadiazole improves bioavailability .
  • Substituent Positioning: The 5-ethyl vs. 3-ethyl oxadiazole isomers (CAS: 1803609-58-6 vs. 1803611-05-3) demonstrate how minor structural changes can influence physicochemical properties. For example, the 5-ethyl group may reduce steric hindrance, facilitating interaction with enzymatic targets .
  • Bromine’s Role : Bromine in the target compound and pyrazole derivatives (e.g., , Compound 10) may enhance lipophilicity and binding to hydrophobic pockets in proteins, a strategy employed in bromacil for plant membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

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